An In-depth Technical Guide to (S)-4-N-Trityl-2-methyl-piperazine for Researchers and Drug Development Professionals
An In-depth Technical Guide to (S)-4-N-Trityl-2-methyl-piperazine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-4-N-Trityl-2-methyl-piperazine, a chiral building block of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physical properties, synthesis methodologies, analytical characterization, and crucial safety protocols, offering a holistic resource for scientists engaged in pharmaceutical research and development.
Core Compound Identity and Properties
(S)-4-N-Trityl-2-methyl-piperazine is a derivative of piperazine, a heterocyclic amine that is a common scaffold in many approved drugs. The introduction of a methyl group at the 2-position creates a chiral center, and the bulky trityl (triphenylmethyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen. The (S)-enantiomer is a specific stereoisomer that can impart distinct pharmacological properties to a final drug molecule.
Chemical Structure:
Figure 1: Chemical structure of (S)-4-N-Trityl-2-methyl-piperazine.
Physicochemical Properties:
| Property | Value (for (R)-enantiomer) | Reference |
| CAS Number | 625843-74-5 | [1][2] |
| Molecular Formula | C₂₄H₂₆N₂ | [1] |
| Molecular Weight | 342.48 g/mol | [1] |
| Melting Point | 128 °C | [3] |
| Boiling Point | 451.7 °C at 760 mmHg | [3] |
| Density | 1.074 g/cm³ | [3] |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
Synthesis of (S)-4-N-Trityl-2-methyl-piperazine: A Step-by-Step Approach
The synthesis of (S)-4-N-Trityl-2-methyl-piperazine is a multi-step process that hinges on the initial preparation of the enantiomerically pure precursor, (S)-2-methylpiperazine. Two primary strategies are employed for obtaining this chiral intermediate: asymmetric synthesis and chiral resolution of the racemic mixture.
Preparation of the Chiral Precursor: (S)-2-Methylpiperazine
Method A: Asymmetric Synthesis
This approach builds the chiral center into the molecule from achiral starting materials using a chiral auxiliary or catalyst. A common strategy involves the use of a chiral amino acid as a starting point.
Figure 2: Workflow for the asymmetric synthesis of (S)-2-methylpiperazine.
Experimental Protocol: Asymmetric Synthesis
-
Dipeptide Formation: N-Boc-(S)-alanine is coupled with ethyl N-benzylglycinate using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the corresponding dipeptide.
-
Cyclization to Diketopiperazine: The Boc protecting group is removed with hydrochloric acid, and subsequent neutralization promotes intramolecular cyclization to yield the N-benzyl-diketopiperazine. The N-benzyl group is crucial as it enhances the solubility of the intermediate for the subsequent reduction step.
-
Reduction to Piperazine: The diketopiperazine is reduced to the corresponding piperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).
-
Debenzylation: The N-benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst to afford the final product, (S)-2-methylpiperazine.
Causality in Experimental Choices:
-
The use of the N-benzyl protecting group is a key strategic decision. It not only directs the cyclization but also significantly improves the solubility of the diketopiperazine intermediate in the solvent used for the hydride reduction, which is a common challenge in similar syntheses.
-
The choice of LiAlH₄ as the reducing agent ensures the complete reduction of both amide bonds in the diketopiperazine ring.
-
Catalytic hydrogenation is a mild and efficient method for debenzylation that typically does not affect the stereochemistry of the chiral center.
Method B: Chiral Resolution
An alternative and often more scalable approach is the resolution of racemic 2-methylpiperazine. This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.
Figure 3: Workflow for the chiral resolution of 2-methylpiperazine.
Experimental Protocol: Chiral Resolution
-
Diastereomeric Salt Formation: Racemic 2-methylpiperazine is treated with an enantiomerically pure resolving agent, such as D-(-)-tartaric acid, in a suitable solvent (e.g., a mixture of water and an alcohol). This forms a mixture of two diastereomeric salts: ((R)-2-methylpiperazine)-(D)-tartrate and ((S)-2-methylpiperazine)-(D)-tartrate.
-
Fractional Crystallization: The diastereomeric salts have different solubilities. By carefully controlling the temperature and solvent composition, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-2-methylpiperazine, which can be extracted into an organic solvent.
Causality in Experimental Choices:
-
The choice of the resolving agent is critical. Tartaric acid is a cost-effective and readily available chiral acid that forms well-defined crystalline salts with amines. The specific enantiomer of tartaric acid used determines which enantiomer of the piperazine will be isolated.
-
The solvent system for crystallization is a key parameter that needs to be optimized to maximize the solubility difference between the diastereomers, thereby achieving efficient separation.
N-Tritylation of (S)-2-Methylpiperazine
Once enantiomerically pure (S)-2-methylpiperazine is obtained, the final step is the introduction of the trityl protecting group.
Experimental Protocol: N-Tritylation
-
Reaction Setup: (S)-2-methylpiperazine is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base like triethylamine.
-
Addition of Trityl Chloride: Trityl chloride is added portion-wise to the solution at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure (S)-4-N-Trityl-2-methyl-piperazine.
Causality in Experimental Choices:
-
The use of a base like triethylamine is essential to neutralize the hydrochloric acid that is generated during the reaction, which would otherwise protonate the piperazine nitrogens and prevent the reaction from proceeding.
-
The trityl group is sterically bulky, which generally leads to mono-substitution on the less hindered nitrogen of the piperazine, although careful control of stoichiometry is important to minimize the formation of the di-substituted product.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and enantiomeric integrity of (S)-4-N-Trityl-2-methyl-piperazine is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Analytical Techniques:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical structure. | The spectra will show characteristic signals for the trityl group (aromatic protons and carbons), the piperazine ring protons and carbons, and the methyl group. The integration of the signals will correspond to the number of protons in each environment. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 342.48 g/mol . Fragmentation patterns can provide further structural information. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | Using a suitable chiral stationary phase, the (S)- and (R)-enantiomers can be separated into two distinct peaks. The area under each peak is used to calculate the enantiomeric excess (ee). |
| Melting Point Analysis | Assessment of purity. | A sharp and well-defined melting point is indicative of a high degree of purity. |
Self-Validating System for Protocols:
The success of the synthesis and the purity of the final product are validated at each critical stage. For instance, the enantiomeric purity of the (S)-2-methylpiperazine precursor is confirmed by chiral HPLC before proceeding to the tritylation step. The final product is then rigorously characterized by the suite of analytical techniques described above to ensure it meets the required specifications for use in drug discovery and development.
Safety, Handling, and Storage
A thorough understanding of the potential hazards associated with (S)-4-N-Trityl-2-methyl-piperazine and its synthetic precursors is essential for safe handling in a laboratory setting. The safety profile is a composite of the hazards associated with the piperazine moiety and the trityl group.
Hazard Identification and Precautions:
-
Piperazine Derivatives: Piperazine and its derivatives can be corrosive and cause skin and eye irritation or burns.[4][5] They may also be harmful if inhaled or swallowed.[6]
-
Trityl Chloride: Trityl chloride is a corrosive solid that reacts with moisture to release hydrochloric acid.[7][8][9][10] It can cause severe skin burns and eye damage.[7][8][9][10] Inhalation of dust can cause respiratory irritation.[7][8][9][10]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust, a respirator may be necessary.[8]
Handling and Storage:
-
(S)-4-N-Trityl-2-methyl-piperazine should be handled in a well-ventilated area, avoiding the generation of dust.
-
It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Trityl chloride is moisture-sensitive and should be stored under an inert atmosphere.[8]
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Conclusion
(S)-4-N-Trityl-2-methyl-piperazine is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its successful application relies on a thorough understanding of its synthesis, from the preparation of the enantiomerically pure precursor to the final tritylation step. Rigorous analytical characterization is crucial to ensure the quality and stereochemical integrity of the compound. By adhering to strict safety protocols, researchers can safely handle this compound and its precursors to advance the frontiers of drug discovery.
References
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ChemUniverse. (S)-4-N-TRITYL-2-METHYL-PIPERAZINE [P96628]. Available at: [Link]
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MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: [Link]
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ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Available at: [Link]
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PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]
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PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Available at: [Link]
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PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
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ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]
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RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]
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LookChem. Cas 313657-75-9,(R)-4-N-TRITYL-2-METHYL PIPERAZINE. Available at: [Link]
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MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]
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